3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole core, a fluorophenyl group, and a thiophene moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the thiophene moiety: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final functionalization: The hydroxyl and carboxamide groups are introduced in the final steps, often through selective reduction and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
What sets 3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide apart is the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-19(25,10-13-7-8-26-11-13)12-21-18(24)17-9-16(22-23(17)2)14-3-5-15(20)6-4-14/h3-9,11,25H,10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQUJGXGKHOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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